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Compound of Interest

Compound Name: 2,5-Furandione, 3-pentyl-

Cat. No.: B15467850 Get Quote

An In-depth Technical Guide to 3-Pentyl-2,5-
furandione
Disclaimer: Scientific literature extensively detailing the experimental properties, synthesis, and

biological activity of 3-pentyl-2,5-furandione is limited. The following guide provides available

information and extrapolates potential characteristics and methodologies based on chemically

related compounds. This information is intended for research and development professionals

and should be used as a foundational reference, not as a definitive source of established data.

Chemical Structure and Identification
3-Pentyl-2,5-furandione is a derivative of maleic anhydride, featuring a five-carbon pentyl group

substituted at the third position of the furan-2,5-dione ring.

Chemical Name: 3-Pentyl-2,5-furandione Synonyms: Pentylmaleic anhydride CAS Number:

54124-55-9 Molecular Formula: C₉H₁₂O₃ Molecular Weight: 168.19 g/mol

Table 1: Chemical Identifiers and Basic Properties
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Identifier/Property Value Reference

CAS Number 54124-55-9 [1]

Molecular Formula C₉H₁₂O₃ [1]

Molecular Weight 168.19 [1]

Canonical SMILES CCCCCC1=CC(=O)OC1=O

Physical Description Reported as a white powder [2]

Purity
Commercially available up to

99%
[2]

Physicochemical Properties
Experimentally determined physicochemical data for 3-pentyl-2,5-furandione are not readily

available in peer-reviewed literature. The data in Table 2 are predicted values or general

properties of similar alkylated maleic anhydrides.

Table 2: Predicted Physicochemical Properties

Property Predicted/General Value Notes

Melting Point Not available

Alkylated maleic anhydrides

are typically low-melting solids

or liquids.

Boiling Point Not available

Expected to be higher than

maleic anhydride (202 °C) due

to the alkyl chain.

Solubility

Likely soluble in organic

solvents (e.g., acetone, ethyl

acetate, chloroform). Reacts

with water.

Maleic anhydride is soluble in

many organic solvents and

hydrolyzes in water to form

maleic acid.[3]

logP (o/w) 1.57650 (Predicted)
This suggests a moderate

lipophilicity.
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Synthesis and Reactivity
Hypothetical Synthesis
A specific, detailed experimental protocol for the synthesis of 3-pentyl-2,5-furandione is not

published. However, a plausible synthetic route can be proposed based on general methods for

the synthesis of 3-alkyl-2,5-furandiones. One common approach is the palladium-catalyzed

oxidative carbonylation of terminal alkynes.

Hypothetical Experimental Protocol: Synthesis of 3-Pentyl-2,5-furandione from 1-heptyne

This protocol is a generalized example based on the synthesis of similar maleic anhydrides and

would require optimization.

Reaction Setup: To a high-pressure reactor, add 1-heptyne, a palladium(II) iodide (PdI₂)

catalyst, and potassium iodide (KI) in an aqueous dioxane solvent.

Reaction Conditions: Pressurize the reactor with a mixture of carbon monoxide (CO), air, and

carbon dioxide (CO₂) (e.g., 4:1:1 ratio) to a total pressure of 160 atm. Heat the reaction

mixture to 60-80 °C with vigorous stirring.

Reaction Monitoring: Monitor the consumption of the starting material (1-heptyne) by

techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

Work-up and Purification: After the reaction is complete, cool the reactor to room

temperature and carefully vent the gases. Extract the reaction mixture with an organic

solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum

distillation or column chromatography on silica gel.
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Hypothetical Synthesis Workflow

Start

1-Heptyne, PdI2, KI,
aqueous dioxane

Pressurize with CO/Air/CO2 (160 atm)
Heat to 60-80 °C

Monitor by GC/TLC

Cool, vent, extract with
ethyl acetate, wash, dry

Vacuum distillation or
column chromatography

3-Pentyl-2,5-furandione

Click to download full resolution via product page

Caption: Hypothetical synthesis workflow for 3-pentyl-2,5-furandione.

Reactivity
The reactivity of 3-pentyl-2,5-furandione is expected to be governed by the electron-deficient

double bond and the anhydride functionality.
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Hydrolysis: Like maleic anhydride, it will readily hydrolyze in the presence of water to form

the corresponding dicarboxylic acid, pentylmaleic acid.

Diels-Alder Reactions: The double bond can participate as a dienophile in Diels-Alder

reactions with conjugated dienes.

Nucleophilic Acyl Substitution: The anhydride carbonyl groups are susceptible to nucleophilic

attack by alcohols, amines, and other nucleophiles to form esters, amides, and other

derivatives.

Addition Reactions: The double bond can undergo various addition reactions, including

halogenation and hydrogenation.

Biological Activity and Potential Applications
There is a significant lack of information in the scientific literature regarding the biological

activity of 3-pentyl-2,5-furandione. While some commercial suppliers suggest its use in "healing

drugs," this claim is not substantiated by published research.

However, related furanone and maleic anhydride derivatives have been investigated for a

range of biological activities:

Insecticidal Activity: A study on 2,3-dimethylmaleic anhydride isolated from Colocasia

esculenta demonstrated its potential as a biofumigant against insect pests of stored grains.

[3]

Antimicrobial and Anticancer Activities: Various substituted furan derivatives have been

synthesized and evaluated for their cytotoxic effects against cancer cell lines and their

activity against bacteria.

Enzyme Inhibition: The reactive nature of the maleic anhydride moiety makes it a candidate

for covalent inhibition of enzymes, although this has not been specifically reported for the

pentyl derivative.

Given the lack of data, the biological profile of 3-pentyl-2,5-furandione remains to be

elucidated. Any potential therapeutic applications would require extensive preclinical

investigation.
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Spectroscopic Data
No experimental spectroscopic data (NMR, IR, MS) for 3-pentyl-2,5-furandione has been found

in the public domain. For research purposes, it would be necessary to acquire and characterize

the compound to obtain this data.

Conclusion
3-Pentyl-2,5-furandione is a chemical compound with a clear structure and basic identifiers.

However, a comprehensive understanding of its physicochemical properties, a validated

synthetic protocol, and its biological activity is currently lacking in the scientific literature. The

information provided in this guide is based on the known chemistry of related maleic anhydride

derivatives and serves as a starting point for further research and investigation into this

molecule. Researchers and drug development professionals are encouraged to perform their

own experimental validation of the properties and potential applications of 3-pentyl-2,5-

furandione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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